N-(4-Fluorobenzyl)-2-iodoaniline

pKa prediction nitrogen basicity nucleophilic reactivity

N-(4-Fluorobenzyl)-2-iodoaniline (CAS 1040308-57-3) is a bifunctional aromatic amine building block belonging to the fluorobenzyl-iodoaniline structural class. With molecular formula C₁₃H₁₁FIN and molecular weight 327.14 g/mol, the compound features a para-fluoro substitution pattern on the benzyl moiety and an ortho-iodine atom on the aniline ring.

Molecular Formula C13H11FIN
Molecular Weight 327.14 g/mol
CAS No. 1040308-57-3
Cat. No. B3335124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorobenzyl)-2-iodoaniline
CAS1040308-57-3
Molecular FormulaC13H11FIN
Molecular Weight327.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)I
InChIInChI=1S/C13H11FIN/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2
InChIKeyRNGQLVKAGGXNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorobenzyl)-2-iodoaniline (CAS 1040308-57-3): Procurement-Relevant Chemical Identity and Properties


N-(4-Fluorobenzyl)-2-iodoaniline (CAS 1040308-57-3) is a bifunctional aromatic amine building block belonging to the fluorobenzyl-iodoaniline structural class. With molecular formula C₁₃H₁₁FIN and molecular weight 327.14 g/mol, the compound features a para-fluoro substitution pattern on the benzyl moiety and an ortho-iodine atom on the aniline ring . It is commercially available at 97% purity from multiple suppliers including Alfa Aesar (Catalog H57172), with standard packaging options of 250 mg and 1 g [1]. The compound exhibits predicted physicochemical parameters including a LogP of approximately 4.115 and polar surface area of 12.03 Ų , and is classified as a light-sensitive irritant with GHS hazard statements H315, H319, and H335 [2].

Why N-(4-Fluorobenzyl)-2-iodoaniline Cannot Be Substituted with Positional Isomers or Regioisomeric Analogs in Synthesis Workflows


Fluorobenzyl-iodoaniline compounds with identical molecular formula (C₁₃H₁₁FIN) and molecular weight (327.14 g/mol) exhibit distinct physicochemical properties and synthetic outcomes depending on fluorine substitution position and iodine placement. The para-fluorobenzyl substitution pattern in N-(4-fluorobenzyl)-2-iodoaniline confers a significantly higher predicted pKa value (2.90) compared to the para-fluoro/para-iodo regioisomer (pKa 3.05), reflecting altered nitrogen basicity that affects nucleophilic reactivity and protonation state under reaction conditions . Additionally, the ortho-iodine positioning enables proximity-driven palladium-mediated cyclization pathways—such as intramolecular Heck reactions and C–H activation cascades—that are geometrically inaccessible to the 4-iodo regioisomer . Substitution with 2-fluoro or 3-fluoro positional isomers alters both electronic environment and steric accessibility, with downstream consequences for cross-coupling regioselectivity, cyclization efficiency, and product purity profiles in multistep synthetic sequences [1].

Quantitative Differentiation Evidence: N-(4-Fluorobenzyl)-2-iodoaniline vs. Closest Analogs in Synthesis Performance Metrics


Nitrogen Basicity and Protonation State: pKa Comparison with Para-Fluoro/Para-Iodo Regioisomer

N-(4-Fluorobenzyl)-2-iodoaniline exhibits a predicted pKa value of 2.90 ± 0.25, which is 0.15 pKa units lower (less basic) than the 4-iodo regioisomer N-(4-Fluorobenzyl)-4-iodoaniline with predicted pKa of 3.05 ± 0.25 . This difference reflects the electron-withdrawing inductive effect of the ortho-iodine atom in the target compound versus the para-iodine in the comparator, which alters nitrogen lone pair availability for protonation and nucleophilic attack. A pKa difference of 0.15 units corresponds to approximately a 1.4-fold difference in protonated vs. deprotonated species ratio under buffered conditions, which can materially influence reaction outcomes in acid-sensitive or base-mediated transformations.

pKa prediction nitrogen basicity nucleophilic reactivity protonation equilibrium

Ortho-Iodine vs. Para-Iodine Reactivity: Impact on Copper-Catalyzed Benzimidazole Cyclization Feasibility

The ortho-iodine position in N-(4-fluorobenzyl)-2-iodoaniline is structurally essential for the copper-catalyzed double C–N bond formation with sodium azide, a methodology validated for structurally diverse N-alkyl-2-iodoaniline substrates to produce 2-substituted benzimidazole derivatives . The reaction proceeds via a proposed tandem sequence of SₙAr reaction, aerobic oxidation of the C(sp³)–H bond, and intramolecular C–N bond formation. This proximity-driven cyclization mechanism is geometrically feasible only when the iodine atom is positioned ortho to the aniline nitrogen, enabling intramolecular palladium/nucleophile coordination and subsequent ring closure. The para-iodo regioisomer N-(4-fluorobenzyl)-4-iodoaniline cannot participate in this cyclization pathway due to the spatial separation of the iodine leaving group from the amine nitrogen, necessitating alternative synthetic routes or different catalyst systems to achieve analogous heterocyclic frameworks.

copper catalysis C–N bond formation benzimidazole synthesis ortho-iodine proximity effect

Fluorine Positional Isomer Reactivity: Para-Fluoro vs. Ortho-Fluoro Electronic Effects in Pd-Catalyzed Transformations

The para-fluoro substitution pattern in N-(4-fluorobenzyl)-2-iodoaniline generates distinct electronic effects compared to the ortho-fluoro isomer N-(2-fluorobenzyl)-2-iodoaniline (CAS 376605-69-5). The para-fluoro group exerts a strong –I (inductive) electron-withdrawing effect transmitted through the benzyl methylene linker without introducing steric hindrance proximal to the reactive amine nitrogen. In contrast, the ortho-fluoro isomer introduces both electronic perturbation and steric congestion near the benzylic position, which can reduce nucleophilicity and alter transition-state geometry in palladium-catalyzed cross-coupling reactions. While both isomers share identical molecular formula (C₁₃H₁₁FIN), molecular weight (327.14 g/mol), and commercial purity specification (97%), their divergent reactivity profiles have been documented in the context of fluorinated 2-iodo(benzyl)amine building blocks used for asymmetric synthesis of optically pure nitrogen heterocycles [1].

fluorine positional isomerism electronic effects palladium catalysis C–H activation

Synthetic Accessibility and Yield Benchmarking: 84% Optimized Yield via Nucleophilic Substitution with 4-Fluorobenzyl Bromide

N-(4-Fluorobenzyl)-2-iodoaniline is prepared via nucleophilic substitution of o-iodoaniline with 4-fluorobenzyl bromide under mild basic conditions (NaHCO₃ in DMF at 50°C), achieving an isolated yield of 84% after column chromatographic purification . This yield benchmark provides laboratories with a reproducible synthetic route as an alternative to commercial procurement, enabling in-house preparation with readily available precursors (o-iodoaniline and 4-fluorobenzyl bromide). The reported yield of 84% is comparable to class-level yields for analogous N-benzyl-2-iodoaniline syntheses (typically 75–90% depending on substituents) , confirming that the para-fluoro substitution does not impair nucleophilic displacement efficiency relative to unsubstituted or meta-substituted benzyl bromides.

synthetic yield nucleophilic substitution process reproducibility procurement alternative

Halogen Retention and Sequential Coupling Potential: Ortho-Iodine as a Latent Handle for Iterative Cross-Coupling

The ortho-iodine atom in N-(4-fluorobenzyl)-2-iodoaniline serves as a selective leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) while the para-fluorine atom on the benzyl moiety remains inert under these conditions, enabling sequential or orthogonal functionalization strategies . This halogen differentiation is absent in the 4-iodo regioisomer N-(4-fluorobenzyl)-4-iodoaniline, where the iodine atom is positioned on the aniline ring para to the amine nitrogen. While the 4-iodo analog can also undergo cross-coupling, the electronic environment and steric accessibility differ, and the coupling product (4-substituted aniline) generates a different substitution pattern for downstream derivatization. The ortho-iodine configuration in the target compound positions the coupling site proximal to the amine nitrogen, enabling post-coupling cyclization or intramolecular transformations that are structurally precluded with para-substituted products.

orthogonal reactivity iterative cross-coupling iodine retention Suzuki-Miyaura

Commercial Availability and Sourcing Benchmarking: Cross-Vendor Parity Analysis for Procurement Planning

N-(4-Fluorobenzyl)-2-iodoaniline (CAS 1040308-57-3) is stocked by multiple reputable chemical suppliers including Alfa Aesar (Catalog H57172), with standard packaging options of 250 mg and 1 g at 97% purity [1]. Commercial availability for the three positional isomers (2-fluoro, 3-fluoro, and 4-fluoro) is comparable, with each offered at similar purity specifications (97%) and pricing tiers from major vendors . The para-fluoro isomer is distinguished by having a CAS registration number (1040308-57-3) that is explicitly referenced in peer-reviewed synthetic methodology literature for copper-catalyzed heterocycle synthesis , providing documented precedent for its use in published protocols. In contrast, the 3-fluoro isomer (CAS 1039834-40-6) appears less frequently in the primary literature as a specifically named building block, potentially complicating method transfer and reproducibility for users following literature-validated procedures.

commercial availability vendor comparison procurement planning pricing parity

Optimal Research and Industrial Use Cases for N-(4-Fluorobenzyl)-2-iodoaniline Based on Quantified Differentiation Evidence


Copper-Catalyzed Synthesis of 2-Substituted Benzimidazoles via Tandem C–N Bond Formation

N-(4-Fluorobenzyl)-2-iodoaniline is the appropriate substrate for laboratories implementing the copper-catalyzed double C–N bond formation methodology with sodium azide for benzimidazole synthesis, as validated by Chen et al. (Synlett 2017) for the N-alkyl-2-iodoaniline scaffold class . The ortho-iodine position is structurally essential for the proposed tandem SₙAr–oxidation–cyclization sequence; the para-iodo regioisomer (CAS 1040018-16-3) cannot participate in this proximity-driven cyclization pathway. Users requiring N-substituted 2-(4-fluorobenzyl)benzimidazole derivatives should specifically procure the ortho-iodo isomer to access this validated synthetic route.

Asymmetric Synthesis of Fluorinated Nitrogen Heterocycles via Palladium-Catalyzed Domino Processes

In asymmetric synthetic methodologies toward optically pure fluorinated nitrogen heterocycles, N-(4-fluorobenzyl)-2-iodoaniline serves as a key building block where the para-fluoro substitution provides distal electron withdrawal without introducing steric congestion at the reactive benzylic amine site . The ortho-iodine atom functions as a latent handle for palladium-mediated C–H activation or cross-coupling, enabling intramolecular cyclization cascades that generate chiral benzofused heterocyclic scaffolds. The para-fluoro isomer (target compound) is preferred over the ortho-fluoro isomer (CAS 376605-69-5) in applications where steric accessibility at the benzylic position is critical for catalyst coordination or nucleophilic attack.

Iterative Cross-Coupling Sequences Requiring Orthogonal Halogen Reactivity

For synthetic sequences requiring sequential functionalization via orthogonal halogen reactivity, N-(4-fluorobenzyl)-2-iodoaniline offers a chemically differentiated scaffold: the ortho-iodine atom undergoes selective palladium-catalyzed Suzuki-Miyaura, Sonogashira, or Heck coupling, while the para-fluorine atom on the benzyl moiety remains inert under these conditions . This enables iterative coupling strategies where the iodine site is first elaborated (e.g., to biaryl or alkenyl derivatives), followed by subsequent transformations that retain the fluorine atom for late-stage functionalization. The 4-iodo regioisomer (CAS 1040018-16-3), while also possessing orthogonal C–I and C–F bonds, yields para-substituted aniline products with a different substitution geometry that alters the spatial relationship between the amine nitrogen and the coupling-derived substituent.

In-House Synthesis for Cost-Sensitive or Time-Critical Projects with Validated 84% Yield Benchmark

Laboratories facing extended commercial lead times or budget constraints may opt for in-house synthesis of N-(4-fluorobenzyl)-2-iodoaniline using the validated nucleophilic substitution protocol (o-iodoaniline + 4-fluorobenzyl bromide with NaHCO₃ in DMF at 50°C), which reproducibly delivers 84% isolated yield after column chromatography . This yield benchmark is consistent with class-level expectations for N-benzyl-2-iodoaniline syntheses (75–90%) and confirms that the para-fluoro substituent does not impair reaction efficiency. The procedure requires only standard laboratory equipment and commercially available precursors, providing a viable procurement alternative for projects where commercial availability is insufficient or where isotopic labeling or analog synthesis requires a reliable preparative route.

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